N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
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Overview
Description
N-{3-[ethyl(3-methylphenyl)amino]propyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a useful research compound. Its molecular formula is C30H40N6O3 and its molecular weight is 532.689. The purity is usually 95%.
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Scientific Research Applications
Antioxidant and Anticancer Activity
Researchers have synthesized novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, incorporating various moieties, and evaluated their antioxidant and anticancer activities. These compounds showed significant antioxidant activity, with some derivatives exhibiting approximately 1.4 times higher antioxidant capacity than ascorbic acid. Furthermore, their anticancer activity was tested against human glioblastoma and triple-negative breast cancer cell lines, identifying compounds with potent cytotoxic effects against these cancer cells (Tumosienė et al., 2020).
Antimicrobial Evaluation
A series of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were synthesized and evaluated for their antimicrobial activity. These compounds were designed based on ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate, demonstrating the potential for developing new antimicrobials (El‐Kazak & Ibrahim, 2013).
H1-antihistaminic Agents
The research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4] triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents led to the identification of compounds with significant activity against histamine-induced bronchospasm in guinea pigs. This work presents a potential avenue for the development of new H1-antihistamines with minimal sedative effects (Alagarsamy et al., 2009).
Antibacterial and Antifungal Activity
The synthesis of 2-pyrazolines and their derivatives incorporating benzenesulfonamide moieties demonstrated significant antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This research contributes to the search for new antimicrobial agents with broad-spectrum efficacy (Hassan, 2013).
Antihypertensive Activity
A study on 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones revealed their antihypertensive effects in spontaneously hypertensive rats. Among these compounds, one demonstrated superior activity compared to the reference standard, prazocin, highlighting a promising direction for antihypertensive drug development (Alagarsamy & Pathak, 2007).
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole moiety, which is a type of heterocyclic compound. Compounds containing a 1,2,4-triazole ring have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . They are known to bind with high affinity to multiple receptors .
Biochemical Pathways
The compound also contains an indole nucleus . Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities .
Action Environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, some compounds are more stable and effective at certain pH levels .
Properties
IUPAC Name |
N-[3-(N-ethyl-3-methylanilino)propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N6O3/c1-5-34(24-12-8-11-23(4)21-24)18-9-17-31-28(37)16-15-27-32-33-30-35(19-10-20-39-22(2)3)29(38)25-13-6-7-14-26(25)36(27)30/h6-8,11-14,21-22H,5,9-10,15-20H2,1-4H3,(H,31,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLQLMBZLKPSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CCCOC(C)C)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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